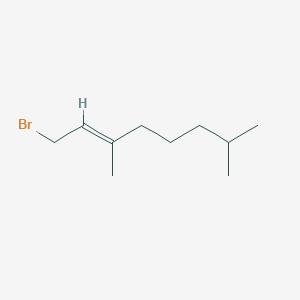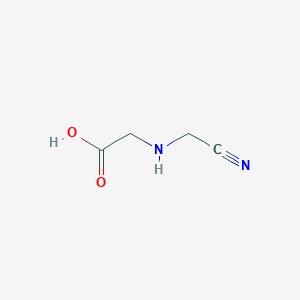
N-(cyanomethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)glycine: is a nitrile compound that is the N-cyanomethyl derivative of glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One common method for preparing N-(cyanomethyl)glycine involves the cyanoacetylation of glycine.
Direct Treatment with Methyl Cyanoacetate: Another method involves the direct treatment of glycine with methyl cyanoacetate without the use of solvents at room temperature.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyanomethyl)glycine can undergo oxidation reactions, where the nitrile group is converted to other functional groups such as carboxylic acids.
Reduction: The compound can also undergo reduction reactions, where the nitrile group is reduced to primary amines.
Substitution: this compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(cyanomethyl)glycine is used as a building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of heterocyclic compounds and polymers .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential role in modulating biological pathways .
Medicine: Its derivatives are studied for their potential pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(cyanomethyl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a modulator of enzymatic activities and signaling pathways. The nitrile group in its structure allows it to participate in various biochemical reactions, leading to its effects on cellular processes .
Comparison with Similar Compounds
N-(cyanomethyl)glycinate: The conjugate base of N-(cyanomethyl)glycine.
N-(cyanomethyl)alanine: A similar compound with an alanine backbone instead of glycine.
N-(cyanomethyl)serine: A similar compound with a serine backbone.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
2-(cyanomethylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-1-2-6-3-4(7)8/h6H,2-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLKBDIZFCYGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
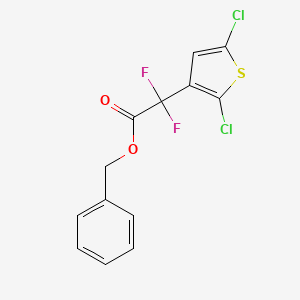

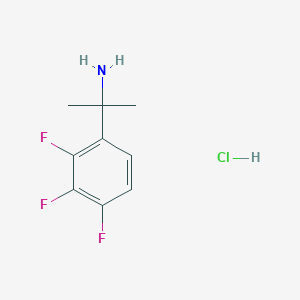

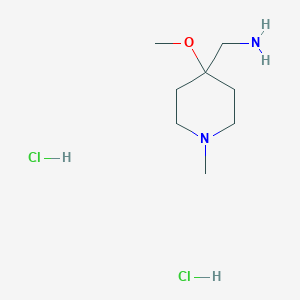
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)

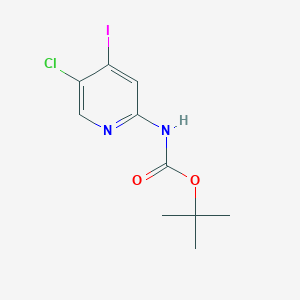
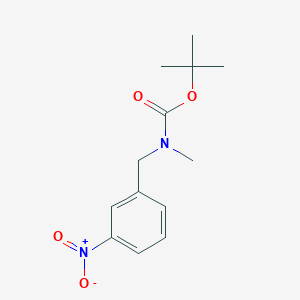
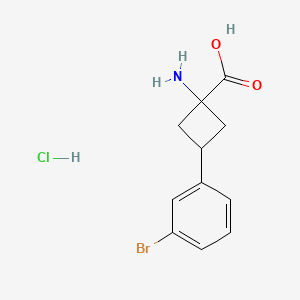
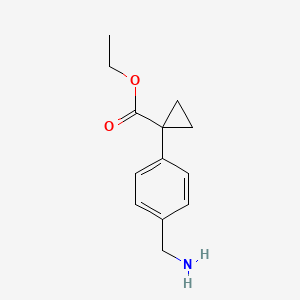
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)
